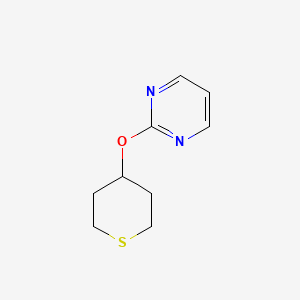

![molecular formula C20H15NO5S B2493067 N-[2-(furan-2-il)-2-hidroxi-2-(tiofeno-3-il)etil]-2-oxo-2H-croman-3-carboxamida CAS No. 2097910-46-6](/img/structure/B2493067.png)

N-[2-(furan-2-il)-2-hidroxi-2-(tiofeno-3-il)etil]-2-oxo-2H-croman-3-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

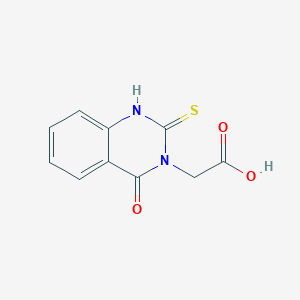

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H15NO5S and its molecular weight is 381.4. The purity is usually 95%.

BenchChem offers high-quality N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad antibacteriana

Se ha encontrado que los derivados del furano tienen una actividad antibacteriana significativa . Se han utilizado en la lucha contra la infección causada por cepas bacterianas . El núcleo de furano es una técnica sintética esencial en la búsqueda de nuevos fármacos . Los compuestos que contienen furano exhiben una amplia gama de características biológicas y farmacológicas ventajosas .

Actividad anticancerígena

Algunos derivados del furano han mostrado una actividad anticancerígena prometedora . Por ejemplo, un estudio encontró que un compuesto similar al que tenía efectos citotóxicos significativos hacia el carcinoma de pulmón . Otro estudio sintetizó y evaluó los efectos anticancerígenos de treinta nuevos derivados de naftoquinona-furano-2-cianoacrilóilamida y naftoquinona-furano carboxamida .

Actividad anti-VIH

Los derivados de indolíl y oxocromeníl xanteno, que son estructuralmente similares al compuesto , se han estudiado por su potencial como agentes anti-VIH-1 .

Actividad antiulcerosa

Se ha encontrado que el furano tiene propiedades antiulcerosas . Esto sugiere que los derivados del furano, incluido el compuesto , podrían utilizarse potencialmente en el tratamiento de úlceras.

Actividad diurética

Se ha encontrado que los derivados del furano tienen propiedades diuréticas . Esto sugiere que podrían utilizarse potencialmente en el tratamiento de afecciones que se benefician del aumento de la producción de orina.

Actividad relajante muscular

Se ha encontrado que los derivados del furano tienen propiedades relajantes musculares . Esto sugiere que podrían utilizarse potencialmente en el tratamiento de afecciones que se benefician de la relajación muscular.

Actividad antiinflamatoria

Se ha encontrado que los derivados del furano tienen propiedades antiinflamatorias . Esto sugiere que podrían utilizarse potencialmente en el tratamiento de afecciones que implican inflamación.

Actividad antidepresiva y ansiolítica

Se ha encontrado que los derivados del furano tienen propiedades antidepresivas y ansiolíticas . Esto sugiere que podrían utilizarse potencialmente en el tratamiento de afecciones relacionadas con los trastornos del estado de ánimo y la ansiedad.

Mecanismo De Acción

Target of Action

For example, the indole nucleus is found in many synthetic drug molecules and binds with high affinity to multiple receptors .

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Without specific studies on this compound, it’s difficult to describe the molecular and cellular effects of its action. Compounds with similar structures can have diverse biological activities, as mentioned above .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, photolysis of similar chromenones has been studied, and different products were formed depending on the conditions .

Propiedades

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO5S/c22-18(15-10-13-4-1-2-5-16(13)26-19(15)23)21-12-20(24,14-7-9-27-11-14)17-6-3-8-25-17/h1-11,24H,12H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOFEGCALJLXID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

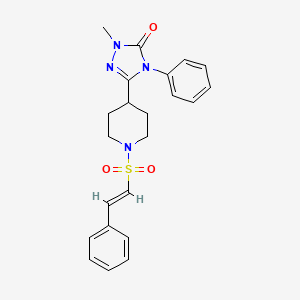

![Ethyl 2-[[2-(3-chloroquinoxalin-2-yl)-2-cyanoacetyl]amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2492985.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2492986.png)

![Diethyl 2-[(2,5-dimethylanilino)methylene]malonate](/img/structure/B2492987.png)

![7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2492988.png)

![2-Chloro-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]acetamide](/img/structure/B2492990.png)

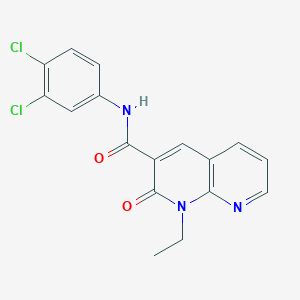

![4-[(2,6-dichloropyridin-3-yl)sulfonyl]-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2492995.png)

![N-[[1-(2-Fluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2493000.png)